molecular formula C15H14N4O2S2 B6127258 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B6127258
M. Wt: 346.4 g/mol
InChI Key: LTXPRDFVCUVJHH-UHFFFAOYSA-N
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Description

2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a quinazoline ring, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps:

    Formation of the Quinazoline Ring: This can be achieved through the cyclization of anthranilic acid derivatives with formamide.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Linking the Rings: The quinazoline and thiazole rings are linked through a sulfanyl bridge, which can be introduced by reacting the quinazoline derivative with a suitable thiol.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinazoline and thiazole derivatives.

    Industry: Use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinazoline ring may interact with kinase enzymes, while the thiazole ring could interact with other protein targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
  • 4-hydroxyquinazoline derivatives
  • Thiazole derivatives

Uniqueness

The uniqueness of this compound lies in its combination of a quinazoline ring, a thiazole ring, and an acetamide group, which is not commonly found in other compounds. This unique structure may confer specific biological activities that are not present in similar compounds.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-9-6-23-15(16-9)19-13(20)8-22-7-12-17-11-5-3-2-4-10(11)14(21)18-12/h2-6H,7-8H2,1H3,(H,16,19,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXPRDFVCUVJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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